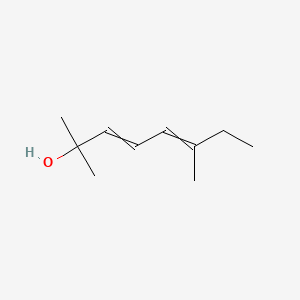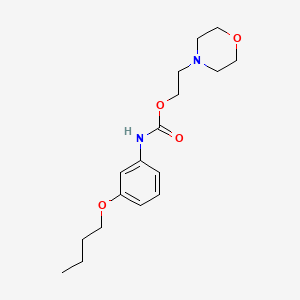
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) is a compound that combines the unique properties of a pentafluorobenzene ligand with the rare earth metal ytterbium in its +2 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) typically involves the reaction of ytterbium(II) chloride with 1,2,3,4,5-pentafluorobenzene in the presence of a suitable reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the ytterbium(II) species. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing safety measures to handle the reactive ytterbium(II) species.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) can undergo various types of chemical reactions, including:
Oxidation: The ytterbium(II) center can be oxidized to ytterbium(III) under appropriate conditions.
Reduction: The compound can act as a reducing agent due to the presence of the ytterbium(II) center.
Substitution: The pentafluorobenzene ligand can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can react with the pentafluorobenzene ligand.
Major Products
Oxidation: Ytterbium(III) complexes.
Reduction: Reduced organic products depending on the specific reaction.
Substitution: Substituted pentafluorobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including polymerization reactions.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and magnetic properties.
Organometallic Chemistry: It serves as a precursor for the synthesis of other organometallic compounds.
Biological Studies:
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) involves the interaction of the ytterbium(II) center with various substrates. The pentafluorobenzene ligand can stabilize the ytterbium(II) center, allowing it to participate in redox reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pentafluorophenyl)zinc: Another compound with a pentafluorobenzene ligand, but with zinc instead of ytterbium.
Bromopentafluorobenzene: A halogenated derivative of pentafluorobenzene.
Pentafluoroaniline: An amine derivative of pentafluorobenzene.
Uniqueness
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) is unique due to the presence of the rare earth metal ytterbium in its +2 oxidation state
Eigenschaften
CAS-Nummer |
66080-22-6 |
|---|---|
Molekularformel |
C12F10Yb |
Molekulargewicht |
507.16 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) |
InChI |
InChI=1S/2C6F5.Yb/c2*7-2-1-3(8)5(10)6(11)4(2)9;/q2*-1;+2 |
InChI-Schlüssel |
GENWWSLSQWRWHF-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Yb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



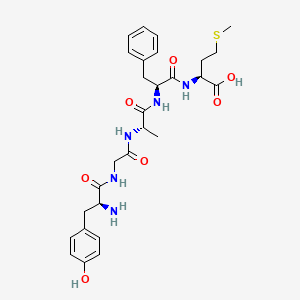
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
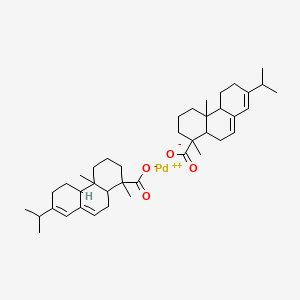
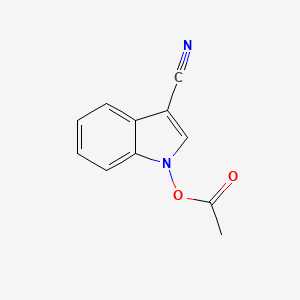

![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)

![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
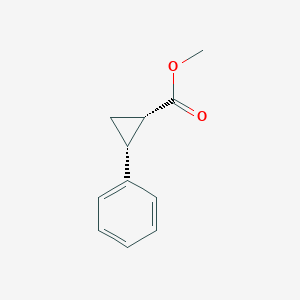
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
